(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl group. This is followed by the introduction of the phenoxy group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2r,4s)-1-(Tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a phenoxy group.
(2r,4s)-1-(Tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid imparts unique properties to the compound, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZJNCETIGXIO-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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